molecular formula C12H16ClNO2 B2530115 2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide CAS No. 2411302-89-9

2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide

Cat. No.: B2530115
CAS No.: 2411302-89-9
M. Wt: 241.72
InChI Key: UDDISBUJOSCPOA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxyphenylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable precursor that provides the hydroxyphenylpropanol moiety. One common method is the reaction of 2-chloroacetamide with formaldehyde and a phenylpropanol derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted acetamides.

Scientific Research Applications

2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,14-10(15)8-13)11(16)9-6-4-3-5-7-9/h3-7,11,16H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDISBUJOSCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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